

Allergic Potential of Disperse Brown 1 in Textiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse Brown 1

Cat. No.: B1345095

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Introduction

Disperse Brown 1, a monoazo dye, is utilized in the textile industry for coloring synthetic fibers such as polyester, nylon, and acetate.[1][2] Its application in textiles raises concerns regarding its potential to induce allergic contact dermatitis (ACD), a common occupational and consumer health issue. This technical guide provides a comprehensive overview of the allergic potential of **Disperse Brown 1**, summarizing its chemical properties, prevalence as a textile allergen, and the experimental methodologies used to assess its sensitization capacity. The guide also delves into the potential metabolic pathways and the immunological signaling cascades involved in the elicitation of an allergic response to this dye.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Disperse Brown 1** is fundamental to evaluating its allergenic potential. Key identifiers and properties are summarized in the table below.

Property	Value	Reference
Chemical Name	2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol	[3]
C.I. Name	Disperse Brown 1, C.I. 11152	[1]
CAS Number	23355-64-8	[3]
Molecular Formula	C ₁₆ H ₁₅ Cl ₃ N ₄ O ₄	
Molecular Weight	433.67 g/mol	
Chemical Class	Azo dye	
Manufacturing	Diazotization of 2,6-dichloro-4-nitroaniline coupled with N,N-bis(2-hydroxyethyl)-3-chloroaniline	

Prevalence and Allergenic Significance

Disperse Brown 1 is a recognized, albeit less frequently reported, textile allergen compared to other disperse dyes like Disperse Blue 106 and Disperse Blue 124. It has been identified as one of the new dye allergens discovered in the last decade, contributing to textile dye dermatitis. The incidence of allergy to textile dyes in the general population is estimated to be between 1% and 15.9%, depending on the population and the specific dyes tested. **Disperse Brown 1** is included in specialized textile dye patch test series to diagnose allergic contact dermatitis. The Oeko-Tex® Standard, a certification system for textiles, also lists **Disperse Brown 1** as an allergenic dye.

While specific prevalence data for **Disperse Brown 1** sensitization is not readily available in large-scale epidemiological studies, its inclusion in diagnostic patch test series underscores its clinical relevance as a contact allergen.

Experimental Assessment of Allergic Potential

The sensitizing capacity of textile dyes is evaluated through various in vivo and in vitro methods. The most common and regulatory-accepted methods are the murine Local Lymph Node Assay (LLNA) and human patch testing.

Local Lymph Node Assay (LLNA)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance to the ears of mice. A Stimulation Index (SI), which is the ratio of lymphocyte proliferation in treated versus control animals, is calculated. A substance is considered a sensitizer if the SI is greater than or equal to 3. The EC3 value, the concentration of the chemical required to produce an SI of 3, is a quantitative measure of sensitizing potency.

Detailed LLNA Protocol (General)

- **Animals:** Female CBA/J mice are typically used.
- **Dose Selection:** A preliminary screening test is often conducted to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity.
- **Treatment:** A minimum of three concentrations of the test substance, along with a vehicle control and a positive control, are prepared. 25 µL of the test substance is applied to the dorsum of each ear for three consecutive days.
- **Proliferation Measurement:** On day 5, mice are injected intravenously with 5-bromo-2'-deoxyuridine (BrdU).
- **Sample Collection:** On day 6, the draining auricular lymph nodes are excised and weighed.
- **Analysis:** A single-cell suspension of lymph node cells is prepared. The incorporation of BrdU is quantified using an enzyme-linked immunosorbent assay (ELISA).
- **Data Interpretation:** The Stimulation Index (SI) is calculated for each concentration. An EC3 value is interpolated from the dose-response curve.

Note: Specific LLNA data (e.g., EC3 value) for **Disperse Brown 1** is not currently available in the public domain.

Patch Testing

Patch testing is the gold standard for diagnosing allergic contact dermatitis in humans. It involves the application of potential allergens to the skin under occlusion for a defined period.

Detailed Patch Testing Protocol (General)

- **Allergen Preparation:** Allergens are prepared in a suitable vehicle (e.g., petrolatum) at non-irritating concentrations. Disperse dyes are typically tested at 1.0% in petrolatum.
- **Application:** Small quantities of the allergens are applied to aluminum discs (Finn Chambers®) mounted on adhesive tape. The patches are then applied to the patient's upper back.
- **Occlusion:** The patches remain in place for 48 hours, during which time the patient is advised to avoid activities that may cause sweating or dislodging of the patches.
- **Reading:** The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours.
- **Interpretation:** Reactions are graded based on the intensity of the inflammatory response (erythema, edema, papules, vesicles).

Note: While **Disperse Brown 1** is included in some textile patch test series, specific data on the prevalence of positive reactions to this dye are limited.

Metabolic Activation and Hapten Formation

Disperse Brown 1, as an azo dye, has the potential to undergo metabolic activation in the skin to form reactive intermediates that can act as haptens. The primary proposed mechanism is the reductive cleavage of the azo bond ($-N=N-$) by azoreductases present in the skin microbiota and skin cells.

This reductive cleavage can lead to the formation of aromatic amines. These smaller molecules may be more readily absorbed through the skin and can be more reactive towards skin proteins. The aromatic amines can then be further metabolized by skin enzymes, potentially leading to the formation of electrophilic species that can covalently bind to nucleophilic amino

acid residues (e.g., cysteine, lysine) in skin proteins. This process of haptenation, the formation of a hapten-protein conjugate, is the crucial molecular initiating event in the sensitization phase of allergic contact dermatitis.

Note: The specific metabolites of **Disperse Brown 1** and the enzymes involved in its metabolism in the skin have not been definitively identified.

Immunological Signaling Pathway in Allergic Contact Dermatitis

The development of allergic contact dermatitis to a hapten like a **Disperse Brown 1** metabolite involves a complex interplay of innate and adaptive immune responses, divided into the sensitization and elicitation phases.

Sensitization Phase:

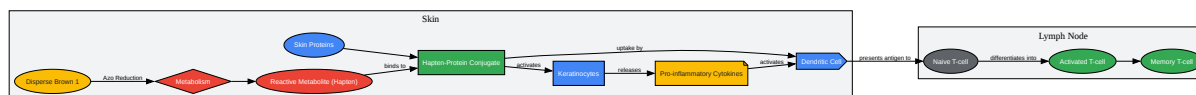
- **Haptenation:** The reactive metabolite of **Disperse Brown 1** penetrates the epidermis and covalently binds to skin proteins, forming hapten-protein conjugates.
- **Keratinocyte Activation:** These conjugates, along with the inherent irritant properties of the chemical, can induce stress and damage to keratinocytes, leading to the release of pro-inflammatory cytokines and alarmins such as IL-1 α , IL-1 β , TNF- α , and IL-33.
- **Dendritic Cell Maturation and Migration:** Langerhans cells (epidermal dendritic cells) and dermal dendritic cells take up the hapten-protein conjugates. The inflammatory signals from keratinocytes induce their maturation, characterized by the upregulation of co-stimulatory molecules (CD80, CD86) and MHC class II molecules. These mature dendritic cells then migrate to the draining lymph nodes.
- **T-cell Priming:** In the lymph nodes, the dendritic cells present the haptenated peptides to naive T-cells. This, along with co-stimulatory signals, leads to the activation and clonal expansion of hapten-specific CD4⁺ (T-helper) and CD8⁺ (cytotoxic) T-cells. These T-cells differentiate into memory T-cells that circulate throughout the body.

Elicitation Phase:

Upon re-exposure of a sensitized individual to **Disperse Brown 1**, the elicitation phase is triggered, leading to the clinical manifestations of allergic contact dermatitis.

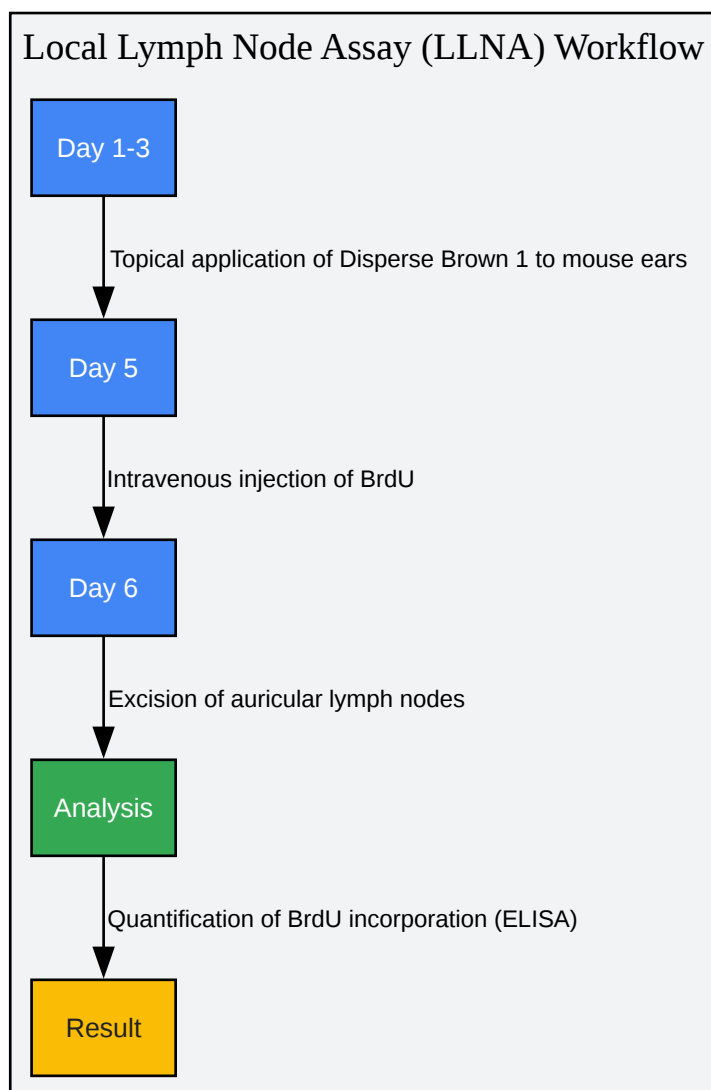
- **Hapten Presentation:** The hapten again forms conjugates with skin proteins, which are processed and presented by resident antigen-presenting cells, including keratinocytes.
- **T-cell Recruitment and Activation:** Circulating memory T-cells recognize the hapten-peptide complexes on these cells and are recruited to the site of exposure.
- **Inflammatory Cascade:** Activated T-cells release a variety of pro-inflammatory cytokines, such as IFN- γ and TNF- α . This leads to the recruitment of other inflammatory cells, including macrophages and neutrophils, resulting in the characteristic inflammation, redness, and blistering of the skin.

Visualizations



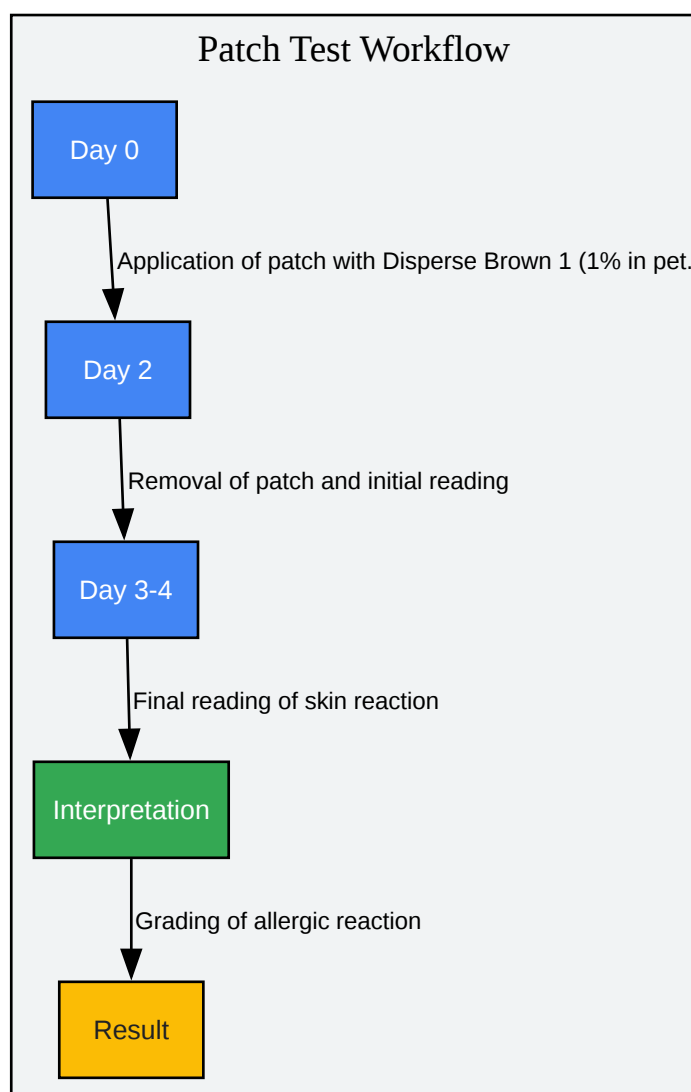
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Caption: Signaling pathway of allergic contact dermatitis induced by **Disperse Brown 1**.



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Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).



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Caption: Experimental workflow for patch testing.

Conclusion

Disperse Brown 1 is a recognized textile allergen with the potential to cause allergic contact dermatitis. Its mechanism of action is believed to involve metabolic activation to reactive haptens that initiate a complex immunological cascade. While the general principles of its allergenic potential are understood, there is a notable lack of specific quantitative data, such as patch test prevalence and LLNA-derived EC3 values, for this particular dye. Further research is warranted to fill these data gaps to enable a more precise risk assessment for consumers and

workers exposed to textiles colored with **Disperse Brown 1**. A deeper understanding of its metabolic fate in the skin would also be beneficial for developing predictive models for the allergenic potential of this and other azo dyes.

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- To cite this document: BenchChem. [Allergic Potential of Disperse Brown 1 in Textiles: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345095#allergic-potential-of-disperse-brown-1-in-textiles]

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